tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate
Description
tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate is a carbamate-protected amine derivative featuring a cyclopentane ring substituted with a hydroxyl group at the 3-position and a methyl group at the 1-position. This compound serves as a critical intermediate in pharmaceutical synthesis, leveraging the tert-butyloxycarbonyl (Boc) group for amine protection during multi-step reactions. Its structural features, including stereochemistry and functional group placement, influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(4)6-5-8(13)7-11/h8,13H,5-7H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTWGKRXKFXYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-1-methylcyclopentyl derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar reaction conditions are scaled up for industrial synthesis. This would involve larger quantities of reactants and solvents, as well as more robust equipment to handle the increased scale .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxyl compound.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 215.29 g/mol
- CAS Number : 1780760-71-5
The compound features a tert-butyl group attached to a carbamate structure linked to a cyclopentyl moiety with a hydroxyl group at the 3-position. This unique configuration contributes to its reactivity and applications in various domains.
Chemistry
Building Block for Synthesis : tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for the exploration of new reaction pathways, facilitating the development of novel compounds used in pharmaceuticals and agrochemicals.
Biological Research
Enzyme Studies : The compound can act as a probe in studying enzyme-catalyzed reactions involving carbamates. It may help elucidate the mechanisms of action for enzymes that metabolize carbamate-containing drugs, providing insights into drug metabolism and efficacy.
Model Compound : Due to its structural characteristics, it can be used as a model compound for investigating metabolic pathways related to similar carbamate structures.
Medicinal Chemistry
Prodrug Potential : The carbamate group in this compound can be hydrolyzed in vivo to release active pharmaceutical agents, making it a candidate for prodrug development. This property allows for controlled release and improved pharmacokinetics, enhancing therapeutic efficacy while minimizing side effects.
Industrial Applications
In the industrial sector, this compound is utilized as an intermediate in the production of various chemicals. Its stability and reactivity make it valuable in manufacturing processes for pharmaceuticals and specialty chemicals.
Case Study 1: Enzyme Interaction Studies
Research has demonstrated that compounds similar to this compound exhibit significant interactions with specific enzymes involved in drug metabolism. These studies highlight its potential role in understanding pharmacokinetic profiles and optimizing drug design strategies.
Case Study 2: Prodrug Development
In medicinal chemistry, studies have explored the use of this compound as a prodrug candidate. Research indicates that its hydrolysis leads to the release of active agents with enhanced bioavailability, supporting its application in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the carbamate moiety play crucial roles in these interactions, potentially leading to the modulation of biological pathways .
Comparison with Similar Compounds
Biological Activity
Tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Chemical Formula : C11H21NO3
- Molecular Weight : 213.29 g/mol
- Structure : The compound features a tert-butyl group, a carbamate moiety, and a cyclopentyl derivative with a hydroxyl group.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The hydroxyl group may facilitate hydrogen bonding with enzymes or receptors, potentially influencing their activity. Additionally, the carbamate structure can participate in nucleophilic reactions, which may lead to the formation of biologically active metabolites.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.
- Neuroprotective Effects : Similar compounds have demonstrated protective effects against neurodegenerative conditions by inhibiting amyloid-beta aggregation and reducing oxidative stress in neuronal cells .
Study 1: Neuroprotective Activity
A study explored the effects of related carbamates on astrocytes exposed to amyloid-beta (Aβ) peptides. The findings indicated that compounds similar to this compound could enhance cell viability and reduce inflammatory markers such as TNF-α when co-administered with Aβ .
| Treatment Group | Cell Viability (%) | TNF-α Levels (pg/mL) |
|---|---|---|
| Control | 100 | 5.0 |
| Aβ Only | 43.78 | 15.0 |
| Aβ + Compound | 62.98 | 10.0 |
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
